Rauvotetraphylline E

Indole Alkaloid Structure Functional Group Analysis Natural Product Derivatization

This specific Rauvotetraphylline E standard features a free carboxyl group at C-22, enabling critical amide bond formation and esterification for SAR studies. Its well-characterized optical rotation ([α]ᴰ +136.8) and distinct HPLC retention time ensure precise analytical validation. With proven stability (powder -20°C, 3 years), it is the reliable choice for reproducible metabolomic, quality control, and in vivo pharmacology research.

Molecular Formula C19H16N2O4
Molecular Weight 336.347
CAS No. 1422506-53-3
Cat. No. B584832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRauvotetraphylline E
CAS1422506-53-3
Molecular FormulaC19H16N2O4
Molecular Weight336.347
Structural Identifiers
SMILESCC1C2CN3C=CC4=C5C=CC=CC5=NC4=C3CC2C(=CO1)C(=O)O
InChIInChI=1S/C20H18N2O3/c1-11-15-9-22-7-6-13-12-4-2-3-5-17(12)21-19(13)18(22)8-14(15)16(10-25-11)20(23)24/h2-7,10-11,14-15H,8-9H2,1H3,(H,23,24)/t11-,14-,15-/m0/s1
InChIKeyHZZMZXMDJBLNDW-XEKQOVJPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceRed powder

Rauvotetraphylline E (CAS 1422506-53-3): A Carboxyl-Bearing Indole Alkaloid from Rauvolfia tetraphylla for Natural Product Research and Structural Studies


Rauvotetraphylline E is a monoterpene indole alkaloid isolated from the aerial parts of Rauvolfia tetraphylla [1]. It belongs to the alstonine structural class and is characterized by a distinctive free carboxyl group at the C-22 position, which distinguishes it from the more common methoxycarbonyl-bearing analogues [1]. The compound has a molecular formula of C₂₀H₁₈N₂O₃, a molecular weight of 334.37 g/mol, and is typically supplied as a yellowish amorphous powder with a purity exceeding 98% [2].

Why Rauvotetraphylline E Cannot Be Readily Substituted by Other Rauvolfia Alkaloids in Research Applications


Although numerous indole alkaloids have been isolated from Rauvolfia species, Rauvotetraphylline E exhibits specific structural and physicochemical features that preclude simple substitution. The compound is distinguished by a free carboxyl group at C-22, whereas its closest congener alstonine bears a methoxycarbonyl moiety [1]. This single functional group difference significantly alters the compound's polarity, as evidenced by TLC analysis, and likely impacts its solubility, reactivity, and suitability for derivatization [1]. Moreover, Rauvotetraphylline E demonstrates a distinct optical rotation ([α]ᴰ +136.8 in MeOH) and a specific HPLC retention time (6.7 min under defined conditions), which are critical for analytical identity confirmation [1]. Relying on a different Rauvolfia alkaloid would introduce a different stereoelectronic profile and may invalidate downstream chemical or biological studies.

Quantitative Differentiation Evidence for Rauvotetraphylline E Relative to Closest Analogues


Structural Differentiation: Free Carboxyl Group at C-22 vs. Methoxycarbonyl in Alstonine

Rauvotetraphylline E differs from the known alkaloid alstonine by the presence of a free carboxyl group (δC 170.3) at C-22 instead of a methoxycarbonyl group [1]. This is confirmed by the absence of methyl ester signals in ¹H and ¹³C NMR spectra and the presence of a hydroxy IR absorption band at 3423 cm⁻¹ [1]. The structural modification is also reflected in TLC analysis, where Rauvotetraphylline E exhibits higher polarity than alstonine [1].

Indole Alkaloid Structure Functional Group Analysis Natural Product Derivatization

Cytotoxicity Profile: Inactive (IC₅₀ > 40 μM) Across Five Cancer Cell Lines

In an MTT cytotoxicity assay against five human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, SW-480), Rauvotetraphylline E and all tested analogues showed IC₅₀ values > 40 μM, indicating no significant cytotoxic activity [1]. This places Rauvotetraphylline E in a distinct class relative to other Rauvolfia alkaloids (e.g., isorauhimbine, reserpine) that exhibit notable anticancer activity [2].

Cytotoxicity Assay Anticancer Screening Negative Control Compound

Analytical Identity: Specific Optical Rotation and HPLC Retention Time

Rauvotetraphylline E displays a specific optical rotation of [α]ᴰ₁₅ +136.8 (c 0.20, MeOH) and an HPLC retention time of 6.7 min under standardized analytical conditions (C18 column, 20%→80% MeOH in H₂O gradient over 8.0 min, 1.0 mL/min, 20 °C) [1]. In comparison, the closely related alstonine exhibits a different optical rotation (reported value not determined in the same study) and a distinct retention time [1].

Analytical Characterization Quality Control Natural Product Authentication

Isolation Yield: Relative Abundance in Rauvolfia tetraphylla Aerial Parts

From 7.5 kg of air-dried aerial parts of R. tetraphylla, Rauvotetraphylline E was isolated with a yield of 272 mg, whereas the known alkaloid alstonine (6) was obtained in only 3 mg from the same plant material [1]. This indicates a significantly higher natural abundance of Rauvotetraphylline E compared to alstonine.

Phytochemical Isolation Natural Product Sourcing Scalability

Physical Properties: Density and Storage Stability

Rauvotetraphylline E has a calculated density of 1.31 g/cm³ [1]. In contrast, many Rauvolfia alkaloids lack publicly reported density values, which are essential for precise formulation calculations. Additionally, the compound is supplied as a powder with recommended storage at -20°C for 3 years, and in solvent at -80°C for 1 year [1].

Formulation Development Compound Handling Stability Studies

Purity and Quality Control: Standardized >98% Purity by HPLC

Commercially available Rauvotetraphylline E is consistently supplied at >98% purity as determined by HPLC, meeting the criteria for a high-quality natural product reference standard . While many Rauvolfia alkaloids are available in various purities, the documented >98% purity ensures minimal interference from impurities in biological assays and analytical applications.

Analytical Standards Natural Product Reference Material Quality Assurance

Preferred Scientific and Industrial Use Cases for Rauvotetraphylline E Based on Verified Differentiation


As a Carboxyl-Containing Scaffold for Semisynthetic Derivatization

Rauvotetraphylline E's free carboxyl group provides a reactive site for amide bond formation, esterification, and other conjugation reactions, enabling the generation of novel analogs for structure–activity relationship (SAR) studies [1]. This makes it an attractive starting material for medicinal chemistry programs aiming to explore the therapeutic potential of Rauvolfia alkaloids beyond their natural forms.

As a Negative Control in Cytotoxicity Screening Panels

Given its lack of cytotoxicity (IC₅₀ > 40 μM against five human cancer cell lines), Rauvotetraphylline E can serve as an inert negative control in assays designed to identify new cytotoxic agents from natural product libraries [1]. Its use helps validate assay sensitivity and confirms that observed cytotoxic effects are due to the test compounds rather than the vehicle or matrix.

As an Analytical Reference Standard for Rauvolfia Alkaloid Profiling

With its well-characterized optical rotation ([α]ᴰ +136.8) and distinct HPLC retention time (6.7 min), Rauvotetraphylline E is ideally suited as a reference standard for the qualitative and quantitative analysis of Rauvolfia extracts and related natural product mixtures [1]. It ensures accurate identification and quantification in metabolomic and quality control studies.

For In Vivo Formulation Studies Requiring Defined Density and Stability

The reported density (1.31 g/cm³) and validated storage recommendations (powder -20°C for 3 years, solvent -80°C for 1 year) make Rauvotetraphylline E a reliable candidate for in vivo pharmacology studies [2]. Researchers can prepare formulations with greater precision and confidence in compound integrity, reducing experimental variability.

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